molecular formula C18H21N3O3 B5450189 N-(3-{[2-(2-methylphenoxy)acetyl]amino}propyl)isonicotinamide

N-(3-{[2-(2-methylphenoxy)acetyl]amino}propyl)isonicotinamide

Cat. No.: B5450189
M. Wt: 327.4 g/mol
InChI Key: PWYYRYMWSFLZFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(3-{[2-(2-methylphenoxy)acetyl]amino}propyl)isonicotinamide” is a chemical compound with the molecular formula C20H18N2O4 . It has an average mass of 350.368 Da and a monoisotopic mass of 350.126648 Da . This compound is also known by other names such as “Furan-2-carboxylic acid [3- (2-o-tolyloxy-acetylamino)-phenyl]-amide” and “N- (3- { [ (2-methylphenoxy)acetyl]amino}phenyl)furan-2-carboxamide” among others .

Properties

IUPAC Name

N-[3-[[2-(2-methylphenoxy)acetyl]amino]propyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-14-5-2-3-6-16(14)24-13-17(22)20-9-4-10-21-18(23)15-7-11-19-12-8-15/h2-3,5-8,11-12H,4,9-10,13H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWYYRYMWSFLZFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCCCNC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679230
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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